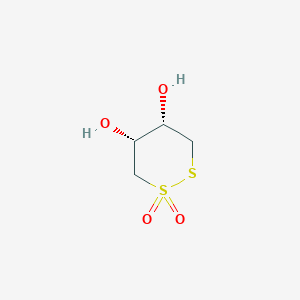

(4S,5R)-1,1-dioxodithiane-4,5-diol

Description

(4S,5R)-1,1-Dioxodithiane-4,5-diol is a chiral organosulfur compound featuring a six-membered dithiane ring with a sulfone group (1,1-dioxo) and vicinal diol substituents at positions 4 and 5. Its molecular formula is C₄H₈O₂S₂ (molecular weight: 168.24 g/mol), sharing the same formula as its structural analog (4S,5S)-1,2-dithiane-4,5-diol but differing in sulfur oxidation states and stereochemistry . The sulfone group enhances polarity and stability compared to non-oxidized dithiane derivatives.

Properties

CAS No. |

120586-49-4 |

|---|---|

Molecular Formula |

C4H8O4S2 |

Molecular Weight |

184.2 g/mol |

IUPAC Name |

(4S,5R)-1,1-dioxodithiane-4,5-diol |

InChI |

InChI=1S/C4H8O4S2/c5-3-1-9-10(7,8)2-4(3)6/h3-6H,1-2H2/t3-,4+/m1/s1 |

InChI Key |

HEDDKNPLYXIIDO-DMTCNVIQSA-N |

SMILES |

C1C(C(CS(=O)(=O)S1)O)O |

Isomeric SMILES |

C1[C@H]([C@H](CS(=O)(=O)S1)O)O |

Canonical SMILES |

C1C(C(CS(=O)(=O)S1)O)O |

Other CAS No. |

120586-49-4 |

Synonyms |

1,2-dithiane-4,5-diol 1,1-dioxide NSC 624151 NSC-624151 |

Origin of Product |

United States |

Comparison with Similar Compounds

Stereochemical Variants

Key stereoisomers of dithiane-diol derivatives include (4S,5S), (4R,5R), and (4S,5R) configurations. Differences in chirality significantly impact physical and chemical properties:

*Retention times for diol derivatives under similar conditions.

- Stereochemical differences also affect derivatization efficiency. For example, (4S,5S)-4b achieved 87% yield upon acetylation, whereas (4S,5R) may show altered reactivity due to steric or electronic effects from the sulfone group .

Structural Analogs

(4S,5S)-1,2-Dithiane-4,5-Diol

This compound (DrugBank ID: DB02693) shares the diol motif but lacks sulfone groups, featuring a 1,2-dithiane ring instead. Key comparisons:

- The sulfone group in this compound increases polarity, likely improving aqueous solubility but reducing membrane permeability compared to the thioether analog .

- Pharmacological divergence is expected: the sulfone’s electron-withdrawing nature may alter binding affinity to biological targets .

Dithiane-Diacetate Derivatives

Acetylation of diols, as demonstrated for (4S,5S)-4b, yields diacetates with distinct NMR profiles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.